

Application Notes and Protocols for In Vivo Efficacy Testing of Bimokalner

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Compound of Interest

Compound Name: *Bimokalner*

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Introduction

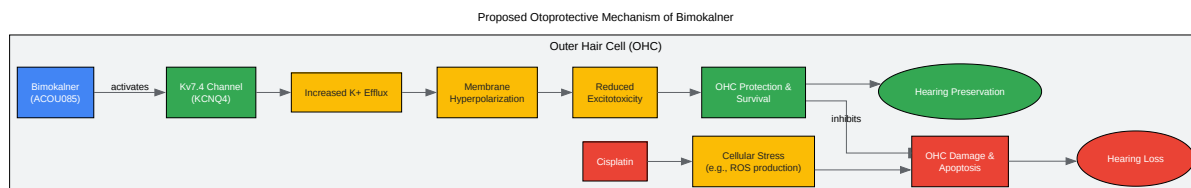
Bimokalner (also known as ACOU085) is a first-in-class, small-molecule Kv7.4 channel activator under investigation for the prevention of sensorineural hearing loss. Its primary therapeutic target is the prevention of ototoxicity, particularly cisplatin-induced hearing loss.

Bimokalner modulates the KCNQ4-encoded Kv7.4 potassium channel, which is crucial for the function and survival of outer hair cells (OHCs) in the cochlea.^{[1][2][3][4]} Preclinical studies have demonstrated its potential to mitigate hearing loss and protect OHCs.^{[1][2][4][5]} This document provides detailed application notes and protocols for testing the in vivo efficacy of **Bimokalner** in established animal models of ototoxicity.

Mechanism of Action

Bimokalner is an agonist of the Kv7.4 potassium channel. These channels are predominantly expressed in the OHCs of the inner ear and play a critical role in regulating the membrane potential of these cells. By activating Kv7.4 channels, **Bimokalner** is thought to counteract the cellular stress and damage induced by ototoxic agents like cisplatin, thereby preserving OHC function and preventing hearing loss.

Below is a diagram illustrating the proposed signaling pathway for **Bimokalner**'s otoprotective effect.



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Bimokalner's proposed otoprotective signaling pathway.

In Vivo Models for Efficacy Testing

The primary in vivo model for testing the efficacy of **Bimokalner** is the cisplatin-induced ototoxicity model. While press releases from Acousia Therapeutics have mentioned the use of a guinea pig model for this purpose, detailed published data from this specific study are not yet available.[1] However, a comprehensive study on the protective effects of **Bimokalner** in a mouse model of age-related hearing loss has been published, providing valuable insights into its in vivo application and efficacy.[6]

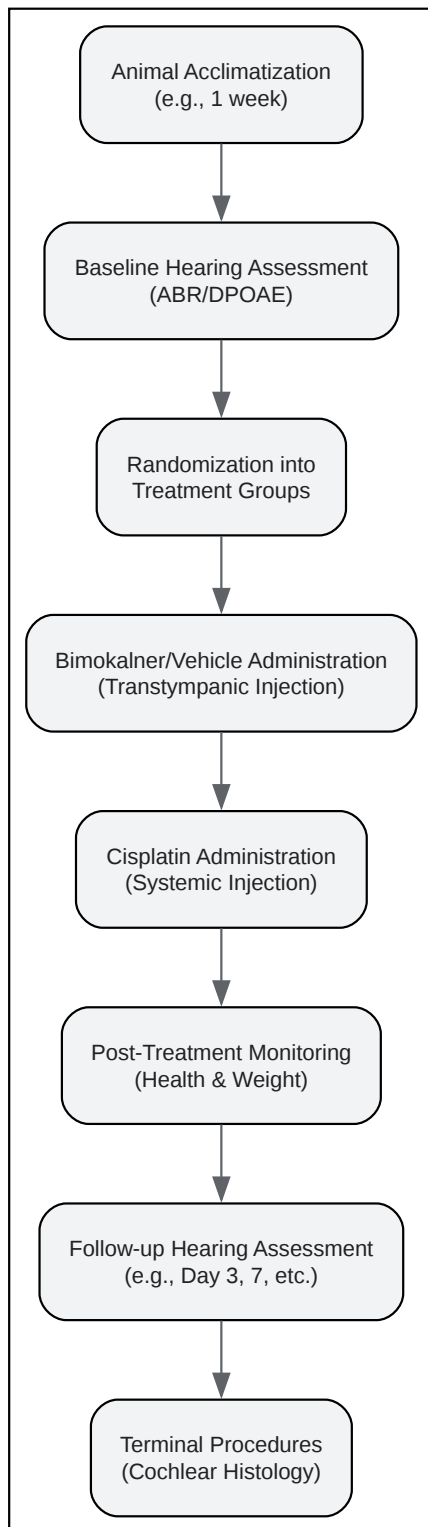
This section will detail the protocol for a cisplatin-induced hearing loss model in guinea pigs, based on established methodologies, and a summary of the published protocol for the age-related hearing loss model in mice where **Bimokalner's** efficacy has been demonstrated.

Cisplatin-Induced Hearing Loss Model (Guinea Pig)

This protocol is a representative model based on established practices for inducing cisplatin ototoxicity in guinea pigs.

a. Experimental Workflow

Experimental Workflow for Bimokalner Efficacy in Guinea Pig Cisplatin Model

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Workflow for cisplatin-induced hearing loss model in guinea pigs.

b. Detailed Protocol

- Animal Model: Adult male or female pigmented guinea pigs (e.g., Dunkin-Hartley) weighing 300-500g.
- Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
- Baseline Auditory Assessment:
 - Anesthetize the animals (e.g., ketamine/xylazine cocktail).
 - Perform Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) testing to establish baseline hearing thresholds across a range of frequencies (e.g., 2, 4, 8, 16, 24, 32 kHz).
- Grouping and Randomization: Randomly assign animals to treatment groups (e.g., Vehicle + Cisplatin, **Bimokalner** + Cisplatin, Saline control).
- **Bimokalner** Administration:
 - Formulation: **Bimokalner** is typically formulated in a slow-release hydrogel.
 - Administration Route: Administer **Bimokalner** or vehicle via transtympanic injection into the middle ear cavity.
- Cisplatin Induction:
 - Administer a single high dose of cisplatin (e.g., 10-12 mg/kg, intraperitoneally or subcutaneously) to induce ototoxicity. The timing of cisplatin administration relative to **Bimokalner** will depend on the experimental design (e.g., 24 hours post-**Bimokalner**).
- Post-Treatment Monitoring: Monitor animal health, including body weight, daily. Provide supportive care (e.g., subcutaneous fluids) as needed.
- Follow-up Auditory Assessments: Repeat ABR and DPOAE measurements at specified time points post-cisplatin administration (e.g., day 3, 7, and 14) to assess hearing loss.

- Terminal Procedures and Histology:
 - At the end of the study, euthanize the animals and perfuse the cochleae.
 - Dissect the cochleae and perform immunohistochemistry to quantify OHC survival (cochleogram).

c. Efficacy Endpoints and Expected Data

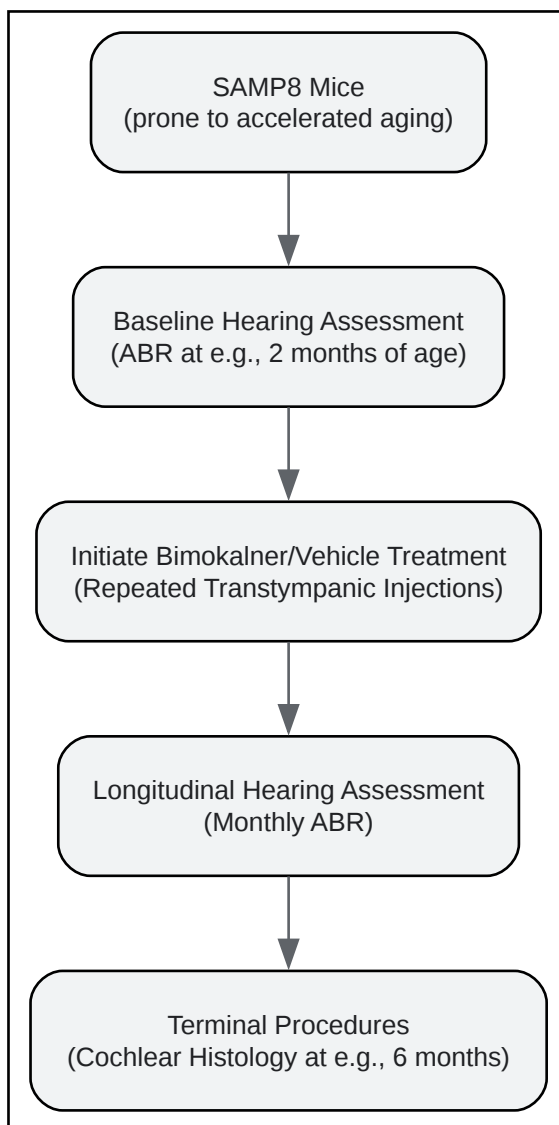
Parameter	Method	Expected Outcome with Effective Bimokalner Treatment
Hearing Threshold Shift	Auditory Brainstem Response (ABR)	Significantly smaller increase in hearing thresholds (dB SPL) compared to the vehicle-treated group.
Outer Hair Cell Function	Distortion Product Otoacoustic Emissions (DPOAE)	Preservation of DPOAE amplitudes, indicating functional OHCs, compared to the vehicle-treated group.
Outer Hair Cell Survival	Cochleogram (Immunohistochemistry)	Significantly higher percentage of surviving OHCs, particularly in the basal turn of the cochlea, compared to the vehicle-treated group.

Age-Related Hearing Loss Model (Mouse)

This protocol is based on a published study demonstrating the efficacy of **Bimokalner** in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model.[\[6\]](#)

a. Experimental Workflow

Experimental Workflow for Bimokalner in Age-Related Hearing Loss Mouse Model



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Workflow for age-related hearing loss model in mice.

b. Detailed Protocol

- **Animal Model:** Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which exhibit early-onset, progressive hearing loss.
- **Baseline Auditory Assessment:** Perform baseline ABR measurements at a young age (e.g., 2 months) before significant hearing loss occurs.

- **Bimokalner** Administration:
 - Formulation: ACOU085 in a proprietary, sustained-release gel formulation.
 - Administration: Repeated unilateral transtympanic injections of **Bimokalner**, with the contralateral ear receiving the vehicle as a control.
- Longitudinal Monitoring: Conduct monthly ABR measurements to track the progression of hearing loss in both ears.
- Terminal Procedures and Histology: At the study endpoint (e.g., 6 months of age), perform terminal procedures and cochlear histology to assess OHC survival.

c. Published Efficacy Data

Parameter	Method	Published Findings for Bimokalner (ACOU085)
Hearing Threshold Shift	Auditory Brainstem Response (ABR)	Significantly reduced age-related ABR threshold shifts in Bimokalner-treated ears compared to vehicle-treated ears.
Outer Hair Cell Survival	Cochleogram (Immunohistochemistry)	Significantly greater OHC survival in the cochleae of Bimokalner-treated ears.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.

Table 1: Example Data Summary for ABR Threshold Shifts (dB) in Cisplatin-Induced Hearing Loss Model

Frequency (kHz)	Vehicle + Cisplatin (Mean \pm SEM)	Bimokalner (Low Dose) + Cisplatin (Mean \pm SEM)	Bimokalner (High Dose) + Cisplatin (Mean \pm SEM)
4	45 \pm 5	30 \pm 4	20 \pm 3
8	55 \pm 6	40 \pm 5	28 \pm 4
16	65 \pm 7	48 \pm 6	35 \pm 5
32	75 \pm 8	55 \pm 7	40 \pm 6

Table 2: Example Data Summary for Outer Hair Cell Loss (%) in Cisplatin-Induced Hearing Loss Model

Cochlear Region	Vehicle + Cisplatin (Mean \pm SEM)	Bimokalner (Low Dose) + Cisplatin (Mean \pm SEM)	Bimokalner (High Dose) + Cisplatin (Mean \pm SEM)
Apical Turn	15 \pm 3	10 \pm 2	5 \pm 1
Middle Turn	40 \pm 5	25 \pm 4	15 \pm 3
Basal Turn	80 \pm 9	50 \pm 7	30 \pm 5

Conclusion

The provided protocols for in vivo testing of **Bimokalner** in cisplatin-induced and age-related hearing loss models offer a robust framework for evaluating its otoprotective efficacy. The key endpoints of ABR, DPOAE, and OHC counting provide a comprehensive assessment of both functional and structural preservation of the auditory system. While detailed data from the cisplatin-induced hearing loss model in guinea pigs are awaiting full publication, the positive results from the age-related hearing loss model in mice strongly support the therapeutic potential of **Bimokalner**.

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